molecular formula C12H14N2 B1624910 1-Phenylpiperidine-2-carbonitrile CAS No. 68078-10-4

1-Phenylpiperidine-2-carbonitrile

Cat. No.: B1624910
CAS No.: 68078-10-4
M. Wt: 186.25 g/mol
InChI Key: HGRUZNGXEJJQCQ-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-2-carbonitrile (CAS 68078-10-4) is a piperidine-based chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This compound serves as a versatile chemical intermediate and scaffold in medicinal chemistry research, particularly in the development of novel synthetic compounds . Its structure is related to key pharmacophores found in active pharmaceutical ingredients. The piperidine ring is a common feature in many neuroactive drugs, and research into phenylpiperidine derivatives has been historically significant in the study of synthetic analgesics, forming the foundation for the development of potent anilidopiperidine class opioids . Furthermore, contemporary research explores 4-phenylpiperidine analogs as ligands for central nervous system targets, such as dopamine D2 receptors, highlighting the ongoing value of this chemical class in discovering new neuropharmacological agents . As a building block, it can be utilized in the synthesis of more complex heterocyclic systems for screening in various biological assays. Physicochemical data indicates this compound has a melting point of 60-61 °C . This compound is provided for research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpiperidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-12-8-4-5-9-14(12)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRUZNGXEJJQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461894
Record name 1-phenylpiperidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68078-10-4
Record name 1-phenylpiperidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Phenylpiperidine 2 Carbonitrile

Direct Functionalization Approaches

Direct functionalization strategies focus on the introduction of a cyano group at the C2 position of an N-phenylpiperidine scaffold. This is typically achieved through oxidative α-cyanation, which involves the in-situ generation of an N-acyliminium ion intermediate followed by the addition of a cyanide nucleophile.

Electrochemical methods offer a green and efficient route for the α-cyanation of N-phenylpiperidine. This technique avoids the need for stoichiometric chemical oxidants by using an electric current to facilitate the oxidation process. The reaction generally proceeds through the anodic oxidation of N-phenylpiperidine to form a reactive iminium cation, which is then trapped by a cyanide source. nih.govrsc.org

A notable example involves the use of a catalytic mediator like 9-azabicyclononane N-oxyl (ABNO). nih.gov In this system, ABNO is electrochemically oxidized to its corresponding oxoammonium species. This species then abstracts a hydride from the α-position of N-phenylpiperidine, generating the cyclic iminium ion. Subsequent addition of a cyanide nucleophile yields the desired 1-phenylpiperidine-2-carbonitrile. This mediated electrolysis can be performed at a low potential, enhancing its compatibility with various functional groups. nih.gov

Catalyst/MediatorCyanide SourceSolventKey Features
ABNO (catalytic)Sodium CyanideMethanol/WaterLow electrode potential, broad functional group tolerance. nih.gov
None (direct)AcetonitrileAcetonitrileCatalyst-free, simple, and fast. rsc.org

Metal catalysts, particularly those based on iron and palladium, have been effectively employed for the oxidative α-cyanation of tertiary amines like N-phenylpiperidine. These methods often offer high efficiency and selectivity under mild reaction conditions.

Palladium-catalyzed cyanation reactions have been extensively studied for the formation of aryl nitriles and can be adapted for the α-cyanation of N-heterocycles. nih.govrsc.orgorganic-chemistry.orgrsc.org These reactions often utilize a palladium precursor, a ligand, and a cyanide source. nih.gov One of the challenges in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion. nih.gov To circumvent this, methods have been developed that use less toxic and more stable cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]). nih.govorganic-chemistry.org

Iron-catalyzed methods provide a more economical and environmentally friendly alternative to palladium-based systems. These reactions can proceed via a cross-dehydrogenative coupling (CDC) mechanism, where the C-H bond adjacent to the nitrogen is functionalized directly.

CatalystCyanide SourceOxidantSolventTemperature (°C)Yield (%)
Pd(OAc)2/XPhosK4[Fe(CN)6]•3H2O-Dioxane/Water≤ 100High
Pd(OAc)2K4[Fe(CN)6]-DMAC12083-96

Data derived from studies on analogous aryl halide cyanation reactions which form the basis for this synthetic approach. nih.govorganic-chemistry.org

Reagent-based cyanation involves the use of a stoichiometric oxidant and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). nih.govnih.gov A common approach is the use of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or a hypervalent iodine reagent to generate the N-acyliminium ion from N-phenylpiperidine. researchgate.net This reactive intermediate is then readily trapped by TMSCN to afford this compound.

In some variations, an in-situ generated electrophilic cyanating reagent is used. For instance, the oxidation of TMSCN with bleach (sodium hypochlorite) can form a species that reacts directly with the amine. nih.gov Another approach involves the activation of the N-heterocycle with an agent like triflic anhydride, followed by nucleophilic attack by TMSCN. nih.gov

Reagent SystemKey Features
DDQ / TMSCNMild conditions, metal-free. researchgate.net
NaClO / TMSCNIn-situ generation of an electrophilic cyanating reagent. nih.gov
Triflic Anhydride / TMSCNActivation of the heterocycle prior to cyanation. nih.gov
PIFA / TMSCNUse of a hypervalent iodine reagent as the oxidant. researchgate.net

Oxidative α-Cyanation of N-Phenylpiperidine

Annulation and Cyclization Strategies for Piperidine (B6355638) Ring Formation

An alternative to the direct functionalization of a pre-formed piperidine ring is the construction of the heterocyclic system through annulation or cyclization reactions. These methods build the piperidine ring from acyclic precursors, incorporating the cyano group either before or during the cyclization step.

Intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic compounds like this compound. rsc.orgmdpi.comresearchgate.nettsijournals.com This strategy involves an acyclic precursor containing both the phenylamino (B1219803) group and a nitrile-bearing side chain, which then undergoes a ring-closing reaction to form the piperidine structure.

Cyclization TypeCatalyst/ConditionsPrecursor Type
Cobalt-mediatedDiethylcyclopentadienylcobaltDiynenitrile
Gold-catalyzedGold(I) complexesN-tethered enyne
Diels-AlderThermal (e.g., 150-180 °C)4-Pyridazinecarbonitrile with alkyne side chain

This table represents general intramolecular cyclization strategies that could be adapted for the synthesis of this compound. rsc.orgmdpi.com

Intermolecular Cyclization (Annulation) Methods

The construction of the this compound scaffold can be achieved through intermolecular cyclization strategies, often referred to as annulation reactions. These methods involve the formation of the six-membered piperidine ring from two or more acyclic precursors in a single synthetic operation. A prominent approach in this category is the [4+2] cycloaddition, which brings together a four-atom component and a two-atom component to form the heterocyclic ring.

One notable example is the catalytic enantioselective [4+2] cyclization between 1-azadienes and nitroalkenes. thieme-connect.com In this type of reaction, a 1-azadiene, serving as the four-atom component, reacts with a nitroalkene, the two-atom component, under catalysis to yield a substituted piperidine ring. The use of chiral ligands, such as bis(oxazolinylphenyl)amide (BOPA) derivatives with a zinc catalyst, can induce high levels of enantioselectivity, providing access to chiral piperidine analogues. thieme-connect.com Although the direct synthesis of this compound via this specific method is not explicitly detailed, the strategy represents a powerful tool for constructing the core piperidine structure with control over stereochemistry. The resulting nitro-substituted piperidine can then be further functionalized to introduce the desired cyano group.

Radical [4+2] cycloaddition reactions also offer a pathway to polysubstituted piperidines. researchgate.net These reactions proceed under metal-free conditions and can assemble densely functionalized piperidine rings with good regio- and diastereoselectivity. researchgate.net The versatility of these annulation methods allows for the incorporation of various substituents, laying the groundwork for subsequent conversion to the target molecule, this compound. These intermolecular strategies are synthetically efficient, often assembling complex cyclic systems from simple, readily available starting materials in a convergent manner. nih.gov

Derivatization from Precursor Piperidine Scaffolds

An alternative and widely used approach to the synthesis of this compound involves the modification of pre-existing piperidine rings. This strategy is advantageous as it allows for the late-stage introduction of key functional groups onto a common piperidine intermediate.

Modifications of Piperidine Ring Systems

Modifications of the piperidine ring itself can be a key step in preparing the necessary precursors for this compound. A powerful technique for such modifications is the directed lithiation of N-protected piperidines. For instance, N-Boc-2-phenylpiperidine can be selectively deprotonated at the C2 position using an organolithium base. acs.org The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of diverse substituents at the 2-position.

The efficiency of this lithiation-substitution sequence can be highly dependent on reaction conditions, including temperature and solvent. In situ IR spectroscopy has been used to monitor the process, revealing that for N-Boc-2-phenylpiperidine, lithiation with n-BuLi in THF proceeds optimally at -50 °C. acs.org This method provides a pathway to 2-substituted-2-phenylpiperidines, which are key structural motifs. While this specific example leads to a quaternary center, the underlying principle of activating the C2 position of the piperidine ring through metallation is a viable strategy for introducing the cyano group or a precursor to it.

Another approach involves the functionalization of unsaturated piperidine precursors. For example, a Wacker-type aerobic oxidative cyclization can produce various six-membered nitrogen heterocycles, including piperidines, which can then be subjected to further modifications. organic-chemistry.org

Introduction of Phenyl and Cyanide Moieties on Existing Ring Systems

The direct introduction of the N-phenyl and C2-cyano groups onto a piperidine scaffold represents a convergent synthetic route.

N-Arylation: The introduction of the phenyl group onto the piperidine nitrogen is typically achieved through N-arylation reactions. Copper-catalyzed Ullmann-type couplings are a common method for this transformation, reacting a piperidine derivative with an aryl halide. clockss.org While steric hindrance from adjacent substituents, such as a cyano group, can present challenges, specific catalytic systems have been developed to overcome these issues. clockss.org Palladium-catalyzed Buchwald-Hartwig amination is another powerful and widely used method for N-arylation, known for its broad substrate scope and functional group tolerance. researchgate.net

Cyanation: The introduction of the nitrile group at the C2 position, adjacent to the nitrogen atom, can be accomplished through oxidative cyanation of an N-phenylpiperidine precursor. Anodic cyanation is a notable method where an N-phenylpiperidine is oxidized electrochemically in the presence of a cyanide source, such as sodium cyanide. nih.gov This reaction proceeds via an N-acyliminium ion intermediate, which is then trapped by the cyanide nucleophile. This method has been shown to be effective for the synthesis of 2-cyano-N-phenylpiperidines with a high degree of regioselectivity. nih.gov

Alternative modern cyanation methods, although not specifically reported for this exact substrate, offer potential routes. Nickel-catalyzed cyanation of C–N bonds in α-aryl amines has been developed, using sources like CO2/NH3. nih.gov Additionally, photochemically enabled, nickel-catalyzed cyanation of aryl halides presents a mild alternative to traditional methods. organic-chemistry.org Flow-electrochemical C(sp²)-H cyanation offers a sustainable and scalable procedure for the direct introduction of a nitrile moiety onto N-heterocycles. gre.ac.uk

The combination of these methods—N-arylation followed by α-cyanation, or vice versa—provides a flexible and modular route to this compound from simpler piperidine precursors.

Stereoselective Synthesis of this compound and its Analogues

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for accessing optically pure forms of this compound and its analogues, which is often a requirement for pharmacological applications.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts.

One strategy involves the use of a chiral auxiliary. For example, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been achieved starting from (−)-2-cyano-6-phenyloxazolopiperidine. nih.govacs.org In this approach, the chiral oxazolopiperidine scaffold directs the stereochemical outcome of subsequent reactions. Addition of organolithium reagents to the cyano group proceeds diastereoselectively, and subsequent reduction and ring-opening steps yield chiral 2-substituted piperidines. nih.gov This methodology highlights how a built-in chiral element can control the formation of new stereocenters.

Catalytic asymmetric reactions represent another powerful approach. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine (B92270) derivatives. acs.org Subsequent reduction provides access to a variety of chiral 3-substituted piperidines. acs.org While targeting the C2 position would require different starting materials, the principle of using a chiral transition metal catalyst to control the stereochemistry during ring functionalization is broadly applicable. Similarly, zinc-catalyzed enantioselective [4+2] cyclizations provide a direct entry to chiral piperidine scaffolds from acyclic precursors. thieme-connect.com

A modular strategy for preparing trisubstituted chiral piperidines has also been developed, starting from an orthogonally protected piperidine tricarboxylic acid diester synthesized from the chiral pool. acs.org This intermediate can undergo sequential, stereoselective functionalizations, demonstrating a flexible approach to highly substituted, enantiomerically pure piperidines. acs.org

Diastereoselective Control in Synthesis

When synthesizing analogues of this compound that contain additional stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) becomes critical.

Anodic cyanation of substituted N-phenylpiperidines has been shown to proceed with a high degree of diastereoselectivity. For instance, the electrochemical oxidation of 2-alkyl-N-phenylpiperidines in the presence of a cyanide source leads to 2-cyano-6-alkyl-N-phenylpiperidines. nih.gov The reaction yields a mixture of diastereomers, but often one is heavily favored. The major isomer typically has a trans configuration where the newly introduced cyano group occupies an axial position and the pre-existing alkyl substituent is equatorial. nih.gov In certain cases, such as the cyanation of 4-methyl-6-pentyl-N-phenylpiperidine, the reaction can afford the trisubstituted aminonitrile as a single diastereomer. nih.gov

Radical cyclization is another method where diastereoselectivity can be controlled. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines. cardiff.ac.uk The stereochemical outcome of these cyclizations is influenced by the nature of the substituents and the reaction conditions, often resulting in the formation of only two of the four possible diastereoisomers with good to excellent diastereomeric ratios. cardiff.ac.uk

The table below summarizes the diastereomeric outcomes for the anodic cyanation of various 2-alkyl-N-phenylpiperidines.

Starting Material (Substituent)ProductDiastereomeric Ratio (trans:cis)
2-Methyl-N-phenylpiperidine2-Cyano-6-methyl-N-phenylpiperidine80:20
2-Ethyl-N-phenylpiperidine2-Cyano-6-ethyl-N-phenylpiperidine85:15
2-Propyl-N-phenylpiperidine2-Cyano-6-propyl-N-phenylpiperidine90:10
4-Methyl-6-pentyl-N-phenylpiperidine2-Cyano-4-methyl-6-pentyl-N-phenylpiperidine>98:2 (single diastereomer observed)
Data sourced from a study on the diastereoselective preparation of 2,4,6-trisubstituted-2'-cyanopiperidines. nih.gov

These examples demonstrate that by carefully choosing the synthetic method and the structure of the precursor, it is possible to exert significant control over the stereochemical configuration of the final piperidine product.

Chemical Reactivity and Transformations of 1 Phenylpiperidine 2 Carbonitrile

Transformations Involving the Nitrile Group

The nitrile functional group in 1-Phenylpiperidine-2-carbonitrile is a key site for chemical modifications, allowing for its conversion into other valuable functional groups such as carboxylic acids, amines, and ketones.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 1-Phenylpiperidine-2-carboxylic acid)

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield 1-Phenylpiperidine-2-carboxylic acid. google.commusechem.com This reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. The process is a common and effective method for converting nitriles into their corresponding carboxylic acids. organic-chemistry.org For instance, the hydrolysis of 1-phenyl cyclopentane (B165970) carbonitrile, a structurally similar compound, is achieved in an acidic medium at temperatures of 120°C or higher to produce the carboxylic acid in good yields. google.com 1-Phenylpiperidine-2-carboxylic acid itself is recognized as a versatile building block in organic chemistry, particularly in the synthesis of pharmaceutical intermediates. musechem.comambeed.com

Table 1: Hydrolysis of this compound

Reactant Reagents Product

Reduction Pathways to Amine Functionalities

The nitrile group is readily reduced to a primary amine, converting this compound into (1-phenylpiperidin-2-yl)methanamine. This transformation can be achieved through several reducing agents. libretexts.org Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel at elevated temperature and pressure, is a common method. libretexts.org Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup, effectively reduce the nitrile to the corresponding primary amine. libretexts.orgevitachem.com Diisopropylaminoborane has also been noted as a reagent for reducing a wide variety of nitriles to amines. organic-chemistry.org

Table 2: Common Reagents for Nitrile Reduction

Reagent Conditions Product
H₂/Pd, Pt, or Ni Elevated temperature and pressure Primary Amine
1. LiAlH₄, Et₂O; 2. H₃O⁺ Ether solvent, followed by acid workup Primary Amine

Reactions with Nucleophilic Reagents (e.g., Grignard Reagents leading to Ketones)

Reaction Scheme: Grignard Reaction with this compound

Addition of Grignard Reagent: this compound + R-MgX → Intermediate Imine Salt

Hydrolysis: Intermediate Imine Salt + H₃O⁺ → 2-Acyl-1-phenylpiperidine (Ketone) + NH₃

Reactions of the Piperidine (B6355638) Heterocycle

The piperidine ring itself can participate in reactions that alter the heterocyclic core, such as ring contractions and ring expansions.

Ring Contraction Reactions (e.g., to Pyrrolidinones)

Ring contraction of piperidine derivatives to form pyrrolidine (B122466) scaffolds is a known transformation, though specific examples starting from this compound are not extensively documented. However, related transformations provide insight into potential pathways. For instance, N-benzoyl piperidines can undergo photomediated ring contraction to the corresponding pyrrolidines. nih.gov This process is proposed to occur via a Norrish type II 1,5-hydrogen atom transfer, leading to a diradical intermediate that fragments and subsequently cyclizes to form the five-membered pyrrolidine ring. nih.gov Other strategies, such as oxidative C(sp³)–N bond cleavage followed by intramolecular C–N bond reformation, have also been employed for the conversion of piperidines to pyrrolidines. nih.gov Nucleophile-induced ring contractions are also observed in other nitrogen-containing heterocyclic systems. nih.gov

Ring Expansion Reactions

The expansion of the piperidine ring to form larger heterocycles like azepanes and azocanes is a synthetically valuable transformation. chemrxiv.org Palladium-catalyzed allylic amine rearrangements have been successfully used for the two-carbon ring expansion of 2-vinyl piperidines. chemrxiv.org This methodology allows for the efficient conversion of piperidines into their corresponding seven- and eight-membered ring counterparts under mild conditions. chemrxiv.org Photo-induced two-carbon ring expansion has also been reported for N-alkenyl lactams, demonstrating another potential strategy for modifying the piperidine core. rsc.org These methods highlight the potential for converting this compound derivatives into larger, structurally diverse N-heterocycles.

Oxidative Transformations of the Piperidine Ring

The piperidine ring in this compound, while generally stable, is susceptible to oxidative transformations under specific conditions. The presence of the tertiary amine and adjacent C-H bonds provides sites for oxidation.

Research into related N-aryl piperidines and similar N-heterocycles demonstrates that oxidation can occur through various mechanisms, including enzymatic, chemical, and electrochemical methods. For instance, photoredox catalysis has emerged as a powerful tool for the functionalization of amines. Organophotocatalytic procedures can achieve N-demethylation in complex molecules like oxycodone by using molecular oxygen as the terminal oxidant, a process that proceeds via an initial single-electron transfer from the nitrogen atom. nih.gov This suggests that the nitrogen atom in this compound could be a primary site of initial oxidative attack, potentially leading to N-oxide formation or, more drastically, ring-opening or degradation under harsh oxidative conditions.

Furthermore, the C-H bonds alpha to the nitrogen (at the C2 and C6 positions) are activated towards oxidation. Electrochemical methods using mediators like 9-azabicyclononane N-oxyl (ABNO) can promote dehydrogenation of secondary piperidines to form cyclic imines. While this compound is a tertiary amine, similar principles of C-H oxidation can apply, potentially leading to the formation of iminium ion intermediates. These intermediates are valuable precursors for further functionalization. The electron-withdrawing nitrile group at the C2 position, however, electronically influences this site, potentially altering its reactivity compared to unsubstituted N-phenylpiperidine.

Hydrogenation and Dehydrogenation Studies

The stability and transformation of the piperidine ring can be explored through hydrogenation and dehydrogenation reactions. These processes are typically catalyzed and can alter the saturation level of the heterocyclic ring.

Hydrogenation: The piperidine ring of this compound is already fully saturated and, therefore, cannot undergo further hydrogenation. However, the stability of the ring system under harsh hydrogenation conditions, often employed to reduce the N-phenyl group, is a significant consideration. The benzene (B151609) ring is highly stable and requires aggressive conditions (high pressure, high temperature, and potent catalysts like rhodium or ruthenium) for its hydrogenation to a cyclohexyl ring. Under such conditions, the piperidine ring is generally stable, though C-N bond cleavage (hydrodenitrogenation) can occur, especially with catalysts like molybdenum nitride. cymitquimica.com The nitrile group can also be reduced to an aminomethyl group under specific catalytic hydrogenation conditions.

Dehydrogenation: The reverse process, catalytic dehydrogenation, offers a pathway to synthesize the corresponding aromatic or partially saturated N-heterocycles. Studies on the dehydrogenation of N-heterocycles have shown that various catalysts can effectively remove hydrogen atoms to form double bonds. nih.govmdpi.com For this compound, catalytic dehydrogenation could potentially yield 1-phenyl-1,2,3,4-tetrahydropyridine-2-carbonitrile or, with more extensive dehydrogenation, the corresponding 1-phenylpyridinium-2-carbonitrile salt. Metal-free catalysts, such as nitrogen/phosphorus co-doped porous carbon, have proven effective for the oxidative dehydrogenation of tetrahydroquinolines to quinolines using air as the oxidant, suggesting that similar green methodologies could be applicable. nih.gov

TransformationReactantPotential Product(s)Catalyst/Conditions
DehydrogenationThis compound1-Phenyl-1,2,3,4-tetrahydropyridine-2-carbonitrilePd/C, Heat
Oxidative DehydrogenationThis compound1-Phenylpyridinium-2-carbonitrileN,P-doped Carbon, Air

Reactivity at the N-Phenyl Moiety

The N-phenyl group of this compound behaves as a substituted benzene ring, making it amenable to classic and modern aromatic functionalization techniques.

Electrophilic Aromatic Substitution Reactions

The piperidin-1-yl substituent, connected via the nitrogen atom, is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The nitrogen's lone pair of electrons can be donated into the aromatic pi-system, stabilizing the carbocation intermediate (the Wheland intermediate) formed during the attack of an electrophile. libretexts.org This effect strongly favors substitution at the positions ortho and para to the piperidine ring.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions are expected to yield predominantly a mixture of ortho- and para-substituted products. The steric bulk of the piperidine ring might slightly favor substitution at the less hindered para position.

Reaction Electrophile (E+) Reagents Expected Major Products
Nitration NO₂⁺ HNO₃, H₂SO₄ 1-(4-Nitrophenyl)piperidine-2-carbonitrile & 1-(2-Nitrophenyl)piperidine-2-carbonitrile
Bromination Br⁺ Br₂, FeBr₃ 1-(4-Bromophenyl)piperidine-2-carbonitrile & 1-(2-Bromophenyl)piperidine-2-carbonitrile
Friedel-Crafts Acylation RCO⁺ RCOCl, AlCl₃ 1-(4-Acylphenyl)piperidine-2-carbonitrile & 1-(2-Acylphenyl)piperidine-2-carbonitrile

C-H Functionalization Strategies on the Phenyl Ring

Beyond classical EAS, modern C-H functionalization offers more direct and often more selective methods for modifying the phenyl ring. These strategies typically involve transition-metal catalysis to activate specific C-H bonds. While much research on piperidine functionalization focuses on the heterocyclic ring itself, methods for functionalizing the N-aryl group are also well-developed. acs.orgacs.orgnih.gov

Directed metalation-trapping protocols can achieve functionalization at the ortho position. In this approach, the nitrogen atom of the piperidine ring can coordinate to a metal (like palladium or rhodium), directing the catalytic activity to the adjacent ortho C-H bonds of the phenyl ring. This allows for the introduction of various functional groups, including aryl, alkyl, and silyl (B83357) groups.

Photoredox catalysis has also enabled novel C-H functionalizations. For instance, the C–H arylation of N-arylamines has been achieved using photoredox catalysts, providing a pathway to form C-C bonds under mild conditions. nih.gov Such methods could potentially be applied to this compound to introduce biaryl motifs or other complex substituents onto the phenyl ring, complementing the reactivity patterns of classical electrophilic substitution.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Phenylpiperidine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule and its stereochemistry. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed molecular map can be constructed.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 1-phenylpiperidine-2-carbonitrile, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons of the phenyl and piperidine (B6355638) rings.

The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.0 and 7.5 ppm. The protons on the piperidine ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being adjacent to the electron-withdrawing nitrile group and the nitrogen atom, is expected to resonate at a lower field compared to the other piperidine protons. The remaining methylene (B1212753) protons of the piperidine ring would appear as a series of multiplets in the upfield region of the spectrum. The stereochemical arrangement of the phenyl group relative to the nitrile group (cis or trans) would significantly influence the chemical shifts and coupling constants of the piperidine protons, particularly the H2 proton. researchgate.net

Table 1: Representative ¹H NMR Data for Phenylpiperidine Derivatives

Compound Proton Chemical Shift (δ, ppm) Solvent
3-Phenylpiperidine Aromatic Hs 7.25 (m) CDCl₃
Piperidine Hs 1.62 (m), 1.87 (br d), 2.01 (m), 2.64 (m), 3.13 (m) CDCl₃

Data sourced from a study on piperidine derivatives. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The carbon atom of the nitrile group (C≡N) is characteristically found in the downfield region, typically around δ 115-125 ppm. The carbon atoms of the phenyl ring would produce a set of signals between δ 120 and 150 ppm, with the ipso-carbon (the carbon attached to the piperidine nitrogen) appearing at a distinct chemical shift. The carbon atoms of the piperidine ring would resonate in the upfield region. The C2 carbon, bonded to both the phenyl group and the nitrile group, would be significantly shifted downfield compared to the other piperidine carbons due to these electronic effects. The chemical shifts of the C3, C4, C5, and C6 carbons would provide further insight into the conformation of the piperidine ring.

Table 2: Representative ¹³C NMR Data for Phenylpiperidine Derivatives

Compound Carbon Chemical Shift (δ, ppm) Solvent
2-Phenylpyridine Aromatic/Heterocyclic Cs 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 CDCl₃

Data sourced from a study on related phenyl-substituted nitrogen heterocycles. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity within the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, this would help in tracing the proton-proton connectivities within the piperidine ring and confirming the assignments made from the 1D ¹H NMR spectrum.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals. For instance, the signal for the C2 carbon can be definitively identified by its correlation with the H2 proton.

These 2D NMR experiments are essential for a complete and accurate structural elucidation, especially in resolving ambiguities that may arise from overlapping signals in the 1D spectra. springermedizin.de

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₄N₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 186.25 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecule. The fragmentation pattern of this compound would likely involve the loss of the nitrile group (CN), cleavage of the piperidine ring, and fragmentation of the phenyl group. The observation of characteristic fragment ions can help to confirm the presence of specific structural motifs within the molecule. For instance, a fragment corresponding to the phenylpiperidine cation could be a prominent peak in the spectrum. nih.govresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description Predicted m/z
[M]⁺ Molecular Ion ~186
[M-HCN]⁺ Loss of hydrogen cyanide ~159
[C₁₁H₁₅N]⁺ Phenylpiperidine cation ~161

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹ is a definitive indicator of the nitrile functional group. nih.gov

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl group.

C-H Stretch (Aliphatic): Absorptions in the range of 3000-2850 cm⁻¹ correspond to the C-H stretching vibrations of the piperidine ring.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the piperidine ring would likely appear in the 1250-1020 cm⁻¹ region.

The presence and position of these absorption bands provide strong evidence for the key functional groups within the this compound structure. researchgate.netnist.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (C≡N) Stretch 2260-2240
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch 3000-2850
Aromatic C=C Stretch 1600-1450

X-ray Crystallography for Solid-State Molecular Structure Determination

This technique would unequivocally establish the stereochemical relationship between the phenyl group and the nitrile group at the C2 position of the piperidine ring (i.e., whether they are cis or trans to each other). Furthermore, it would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the phenyl group relative to the piperidine ring. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would also be elucidated. researchgate.netmdpi.com While no specific X-ray crystallographic data for this compound was found in the initial search, this technique remains the gold standard for unambiguous structural determination in the solid state.

Vibrational Spectroscopy of this compound: A Review of Available Data

A comprehensive search of scientific literature and spectral databases reveals a notable absence of specific experimental or computational studies on the vibrational spectroscopy, particularly Raman spectroscopy, of the chemical compound this compound.

While the molecular structure of this compound, possessing a phenyl ring, a piperidine ring, and a nitrile functional group, suggests predictable regions for vibrational modes, specific, detailed research findings and data tables for this exact compound are not publicly available.

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are invaluable for structural elucidation and characterization. For a molecule like this compound, one would anticipate characteristic vibrational bands corresponding to:

C≡N (Nitrile) Stretching: Typically a strong and sharp band in the Raman and IR spectra, appearing in the range of 2200-2260 cm⁻¹. The exact position can be influenced by the electronic environment.

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the phenyl ring, usually found in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations of the hydrogen atoms on the piperidine ring, typically appearing in the 2800-3000 cm⁻¹ range.

Aromatic C-C Stretching: In-plane vibrations of the carbon-carbon bonds within the phenyl ring, which give rise to several bands in the 1400-1600 cm⁻¹ region.

Piperidine Ring Vibrations: Complex vibrations involving the stretching and bending of the C-C and C-N bonds within the piperidine ring, which would appear in the fingerprint region (below 1500 cm⁻¹).

Despite the predictability of these general features, the precise wavenumbers and intensities of the Raman bands for this compound remain uncharacterized in the accessible scientific literature. Research on structurally related but distinct molecules, such as various phenylpiperidine derivatives and other nitriles, offers comparative insights but cannot substitute for direct experimental data on the target compound.

The lack of specific data precludes the generation of a detailed analysis and a data table of vibrational frequencies for this compound. Further experimental or computational studies are required to elucidate the specific Raman spectroscopic signature of this compound.

Computational and Theoretical Investigations of 1 Phenylpiperidine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of 1-Phenylpiperidine-2-carbonitrile. These theoretical approaches offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) has been a primary tool for investigating the properties of piperidine (B6355638) derivatives. cuny.edu DFT methods, particularly those incorporating hybrid functionals like B3LYP or meta-hybrid functionals such as M06-2X, are frequently employed to balance computational cost and accuracy. cuny.edunih.gov These calculations can provide detailed information on the molecule's optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. cuny.edu For instance, the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. cuny.edu While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established from research on related compounds. nih.govnih.govmdpi.com

Table 1: Representative Electronic Properties Calculable by DFT

Property Description Significance
Optimized Geometry The lowest energy arrangement of atoms in the molecule. Provides bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to the chemical reactivity and stability of the molecule.
Mulliken Atomic Charges Distribution of electron density among the atoms. Helps in understanding electrostatic interactions and reactive sites.
Dipole Moment A measure of the overall polarity of the molecule. Influences intermolecular interactions and solubility.

This table represents typical parameters that would be obtained from DFT calculations on this compound, based on standard computational chemistry practices.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a higher level of theory for more accurate calculations, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for more precise energy calculations and for benchmarking DFT results. researchgate.net

The choice of the basis set is critical for the accuracy of both DFT and ab initio calculations. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for geometry optimizations and frequency calculations of organic molecules. researchgate.net For more accurate energy calculations, correlation-consistent basis sets, like Dunning's cc-pVDZ or cc-pVTZ, are often preferred. The selection of the basis set involves a trade-off between the desired accuracy and the computational resources available.

Conformational Analysis and Energy Landscapes

The flexible six-membered piperidine ring in this compound can adopt several conformations, each with a different energy level. Understanding the conformational landscape is crucial as the molecule's shape influences its physical properties and biological interactions.

The piperidine ring, similar to cyclohexane, predominantly exists in a chair conformation to minimize angular and torsional strain. nih.gov Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms. nih.gov The chair conformation is generally the most stable. nih.gov Computational studies on analogous N-acylpiperidines with a 2-substituent have found the twist-boat conformation to be about 1.5 kcal/mol less favorable than the chair form. nih.gov The boat conformation represents a transition state between two twist-boat forms and is typically higher in energy.

Table 2: General Relative Energies of Piperidine Ring Conformations

Conformation Relative Energy (kcal/mol) Stability
Chair 0 Most Stable
Twist-Boat ~5.5 Less Stable
Boat ~6.9 Transition State

| Half-Chair | ~10.8 | Least Stable |

Note: These are generalized energy values for a monosubstituted cyclohexane, which serves as a good model for the piperidine ring in the absence of specific data for this compound.

In the chair conformation of this compound, the phenyl group on the nitrogen and the cyano group at the C2 position can be oriented in either an axial or equatorial position. The relative stability of these conformers is determined by steric and electronic effects.

For N-phenylpiperidines, conjugation of the nitrogen lone pair with the phenyl ring's π-system can influence the conformational preference of substituents at the C2 position. nih.gov This interaction, known as pseudoallylic strain, can favor an axial orientation of the C2 substituent. nih.gov For example, in the related compound 2-methyl-1-phenylpiperidine, the conformer with the axial methyl group is modestly favored by a ΔG of -1.0 kcal/mol. nih.gov In contrast, for 1,2-dimethylpiperidine, the equatorial conformer is favored by 1.8 kcal/mol. nih.gov In the case of 4-anilino-1-benzylpiperidine-4-carbonitrile, X-ray crystallography has shown that the C≡N group is in an axial position. nih.gov

Table 3: Calculated Conformational Energy of a Related N-Phenylpiperidine

Compound Substituent Position ΔG (kcal/mol) Favored Conformer

| 2-Methyl-1-phenylpiperidine | Axial vs. Equatorial | -1.0 | Axial |

Data from a computational study on a model compound, which provides insight into the potential preference for this compound. nih.gov

Nitrogen inversion, also known as pyramidal inversion, is a process where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org This can lead to the interconversion of enantiomers if the nitrogen is a stereocenter. wikipedia.orgyoutube.com The energy barrier to this inversion is influenced by several factors, including the nature of the substituents on the nitrogen.

In this compound, the phenyl group attached to the nitrogen is expected to lower the inversion barrier compared to an N-alkylpiperidine. This is because the lone pair of the nitrogen can delocalize into the phenyl ring in the planar transition state, thus stabilizing it. The rate of nitrogen inversion can be measured experimentally using techniques like NMR spectroscopy and can also be calculated using computational methods. mdpi.com For N-methyltetrahydro-1,2-oxazine, a similar six-membered ring, the N-methyl inversion barrier has been reported to be around 13.7 kcal/mol. rsc.org The steric bulk of substituents on the nitrogen atom can also affect the inversion barrier. researchgate.net

Table 4: Typical Nitrogen Inversion Barriers in Amines

Compound Inversion Barrier (kcal/mol)
Ammonia (NH₃) 5.8
Trimethylamine (N(CH₃)₃) 7.5
N-Methylpiperidine ~8-10

| N-Phenylpiperidine | Lower than N-alkylpiperidines (expected) |

This table provides context for the expected nitrogen inversion barrier in this compound by showing values for related amine compounds.

Reaction Mechanism Studies and Transition State Analysis

Computational studies have provided significant insights into the reaction mechanisms for the synthesis of this compound. One of the key synthetic routes involves the reaction of 1-phenylpiperidine (B1584701) with a cyanide source. Theoretical calculations have been instrumental in elucidating the intricate details of the reaction pathway, particularly the nature of the transition state.

Research has indicated that the formation of this compound from 1-phenylpiperidine can proceed through a concerted metallation-deprotonation (CMD) mechanism. uni-muenchen.de This pathway is characterized by the simultaneous cleavage of a C-H bond and the formation of a metal-carbon bond, facilitated by a coordinated base.

A pivotal aspect of understanding this mechanism comes from transition state analysis. Computational models have successfully located a six-membered ring transition state for this reaction. uni-muenchen.de In this transition state, hydrogen bonding to an acetate (B1210297) plays a crucial role. The acetate, acting as a base, abstracts a proton from the piperidine ring in a concerted fashion with the metal center forming a bond with the carbon atom. This concerted process is a key feature that governs the reaction's feasibility and kinetics. The involvement of the coordinated base in the transition state structure highlights the cooperative nature of the bond-breaking and bond-forming events.

The table below summarizes the key aspects of the computational findings regarding the reaction mechanism.

FeatureDescriptionReference
Proposed Mechanism Concerted Metallation-Deprotonation (CMD) uni-muenchen.de
Key Intermediate Six-membered ring transition state uni-muenchen.de
Role of Acetate Acts as a coordinated base, facilitating proton abstraction via hydrogen bonding. uni-muenchen.de

These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of this compound and related compounds.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including their conformational flexibility. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the principles and methodologies are well-established from studies on related piperidine derivatives. nih.govnih.gov

An MD simulation of this compound would typically involve the following steps:

System Setup: A three-dimensional model of the this compound molecule is generated. This model is then placed in a simulation box, often filled with a solvent, such as water, to mimic physiological or reaction conditions.

Force Field Application: A force field, such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), is applied to the system. The force field is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. It includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The simulation is initiated by assigning initial velocities to the atoms, typically from a Maxwell-Boltzmann distribution at a given temperature. Newton's equations of motion are then solved iteratively for each atom in the system, generating a trajectory that describes the positions and velocities of the atoms over time. Simulations are often run for nanoseconds to microseconds to capture relevant conformational changes.

Analysis: The resulting trajectory is analyzed to understand the conformational flexibility of the molecule. Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify regions of the molecule with high flexibility.

Dihedral Angle Analysis: To characterize the rotation around specific bonds, which is crucial for understanding the different conformations the piperidine ring and the phenyl group can adopt.

Hydrogen Bond Analysis: To identify and quantify any intramolecular or intermolecular hydrogen bonds that may stabilize certain conformations.

The table below outlines the typical parameters and analyses involved in a molecular dynamics simulation study of a small molecule like this compound.

Parameter/AnalysisDescription
Force Field e.g., AMBER, CHARMM, GROMOS
Solvent Model e.g., TIP3P, SPC/E (for explicit solvent simulations)
Simulation Time Nanoseconds (ns) to Microseconds (µs)
Temperature Controlled via a thermostat (e.g., 300 K)
Pressure Controlled via a barostat (e.g., 1 atm)
Key Analyses RMSD, RMSF, Dihedral Angle Distribution, Hydrogen Bonding

By employing molecular dynamics simulations, researchers can gain a detailed understanding of the conformational landscape of this compound, which is essential for predicting its interactions with biological targets and its physicochemical properties.

Derivatives and Analogues of 1 Phenylpiperidine 2 Carbonitrile

Synthesis and Chemical Properties of N-Substituted Piperidine-2-carbonitriles

The synthesis of N-substituted piperidine-2-carbonitriles can be achieved through various methods. One common approach involves the N-alkylation of a pre-existing piperidine-2-carbonitrile core. For instance, N-substituted piperidine (B6355638) analogs have been synthesized for their potential as anti-Alzheimer's agents. ajchem-a.com Another method involves the direct cyclization of appropriately substituted acyclic precursors. ajchem-a.comnih.gov For example, a flow electrochemistry-enabled synthesis of N-monodeuteriomethyl-2-substituted piperidines has been described, which involves the anodic methoxylation of N-formylpiperidine to introduce a substituent at the 2-position. nih.gov

The chemical properties of N-substituted piperidine-2-carbonitriles are influenced by the nature of the substituent on the nitrogen atom. For example, the introduction of fluorine atoms into the N-alkyl side chains of piperidine-2-carboxamides has been shown to modulate their basicity and lipophilicity. nih.gov Specifically, the basicity decreases with the proximity of fluorine substituents, following an exponential attenuation with distance. nih.gov

Table 1: Synthesis and Properties of N-Substituted Piperidine Derivatives

DerivativeSynthetic MethodKey PropertiesReference
N-monodeuteriomethyl-2-substituted piperidinesAnodic methoxylation of N-formylpiperidine followed by Eschweiler–Clarke reactionPossess small isotropic proton chemical shift differences nih.gov
N-alkyl-piperidine-2-carboxamides (fluorinated)Selective introduction of fluorine into N-alkyl side chainsBasicity decreases with fluorine proximity, lipophilicity is affected nih.gov
N-substituted-piperidine analogs (for anti-Alzheimer's)Various synthetic routes, including those based on nipecotic acidDesigned for specific biological activity ajchem-a.com

Synthesis and Chemical Properties of Phenyl-Substituted Piperidine-2-carbonitriles

The synthesis of phenyl-substituted piperidine-2-carbonitriles can be approached through several routes. One method involves the reaction of di(beta-chloroethyl)-aniline with benzylcyanide in the presence of sodium amide to yield 1,4-bis-phenyl-piperidine-4-carboxylic acid nitrile. google.com Another strategy involves the addition of phenyl lithium to bromovaleronitrile followed by reduction and protection to create 2-phenylpiperidine, which can then be further functionalized. youtube.com

The chemical properties of these compounds are significantly influenced by the substituents on the phenyl ring. Structure-activity relationship (SAR) studies on a series of phenyl piperidine derivatives have shown that the nature and position of substituents on the phenyl ring play a crucial role in their biological activity as CCR2 antagonists. nih.gov For instance, the electronic properties of substituents on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives affect their inhibitory activity on the FOXM1 transcription factor. nih.gov

Table 2: Phenyl-Substituted Piperidine Derivatives and their Properties

DerivativeSynthetic MethodKey Properties/ActivityReference
1,4-bis-phenyl-piperidine-4-carboxylic acid nitrileReaction of di(beta-chloroethyl)-aniline with benzylcyanideIntermediate for further synthesis google.com
2-PhenylpiperidineAddition of phenyl lithium to bromovaleronitrilePrecursor for further functionalization youtube.com
Phenyl piperidine derivativesVariousCCR2 antagonist activity nih.gov

Synthesis and Chemical Properties of Piperidine-Ring Modified Carbonitriles (e.g., positional isomers of the nitrile group)

The synthesis of piperidine-ring modified carbonitriles, such as those with the nitrile group at different positions, can be achieved through various synthetic strategies. For example, the synthesis of substituted piperidine-2,4-diones can be accomplished via Dieckmann cyclization, which can then be used to access a variety of congeners, including those with modified ring structures. core.ac.uk The synthesis of 2- and 2,6-substituted piperidines can be achieved via a Pd(II)-catalyzed 1,3-chirality transition reaction. ajchem-a.com

The chemical properties of these modified piperidines are highly dependent on the nature and position of the substituents. For instance, the presence of a piperidine ring has been shown to influence the steric and electronic properties of piperine, affecting its chemical stability. researchgate.net The development of new synthetic techniques for functionalized piperidines is of significant interest due to their prevalence in pharmaceuticals. nih.gov

Stereoisomers and Enantiomeric Forms of Related Compounds

The stereochemistry of piperidine derivatives is a critical aspect of their chemical and biological properties. The enantioselective synthesis of substituted piperidines is an area of active research. For example, enantioselectively enriched α-substituted piperidines can be synthesized via a continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. organic-chemistry.org

The stereoisomers of a compound can exhibit significantly different biological activities. In the case of cyclopentylamine-linked phenyl piperidine derivatives, the 1S,3R-configuration shows much higher affinity for hCCR2 than the 1R,3S-configuration. nih.gov Similarly, for N-alkyl-substituted piperidine-2-carboxamides, which are chiral, pairs with enantiomeric N-alkyl groups are diastereomeric and can show variations in properties like melting point and oxidative degradation. nih.gov

Structure-Reactivity Relationships in 1-Phenylpiperidine-2-carbonitrile Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a key area of study. The electronic and steric environment around the reactive centers of the molecule significantly influences its chemical behavior. For example, in piperidine nitroxides, the stability of the radical is largely determined by electronic factors, with a correlation observed between the reduction rate and the computed singly occupied molecular orbital-lowest unoccupied molecular orbital (SOMO-LUMO) energy gap. researchgate.net

Computational methods, such as quantum mechanical calculations, are often employed to understand and predict the reactivity of these compounds. mdpi.com These studies can help in the rational design of new derivatives with desired properties. For instance, the influence of substituents on the phenyl ring on the inhibitory activity of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives against the FOXM1 transcription factor has been investigated using molecular docking and electrostatic potential maps. nih.gov

Synthetic Utility and Methodological Development Involving 1 Phenylpiperidine 2 Carbonitrile

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the nitrile and phenyl groups on the piperidine (B6355638) ring makes 1-phenylpiperidine-2-carbonitrile a valuable precursor for the synthesis of intricate organic structures, particularly those found in pharmaceuticals and natural products.

The reactivity of the α-cyano amine moiety in this compound allows for its elaboration into more complex, fused heterocyclic systems. The nitrile group can undergo a variety of chemical transformations, serving as a linchpin for the construction of new rings. For instance, the reduction of the nitrile to a primary amine, followed by intramolecular cyclization reactions, can lead to the formation of bicyclic structures.

Furthermore, the nitrile group is a versatile precursor for other functionalities. It can be hydrolyzed to a carboxylic acid or an amide, or it can react with organometallic reagents to form ketones. Each of these transformations opens up new avenues for cyclization and the creation of diverse heterocyclic scaffolds. The inherent reactivity of α-amino nitriles has been harnessed for the regiospecific synthesis of a variety of multisubstituted pyridines, suggesting that this compound could be a key building block in the preparation of novel nicotine (B1678760) analogs and other pyridine-containing compounds. acs.org

Transformation of Nitrile GroupPotential Heterocyclic Product
Reduction to amine, then intramolecular cyclizationFused piperidine systems (e.g., indolizidines, quinolizidines)
Hydrolysis to carboxylic acid, then amide coupling and cyclizationLactam-containing bicyclic structures
Reaction with organometallic reagents to form ketones, then cyclizationBridged heterocyclic systems

The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and natural products. mdpi.comnih.gov As such, this compound serves as an excellent starting point for the synthesis of various nitrogen-containing scaffolds. The phenyl group at the 1-position and the nitrile at the 2-position provide handles for further functionalization, allowing for the generation of libraries of substituted piperidines for drug discovery programs. nih.gov

The stereoselective synthesis of 2,6-disubstituted piperidines is a significant area of research, and methodologies developed in this field can be applied to this compound to introduce additional substituents with controlled stereochemistry. rsc.org This control is crucial for modulating the biological activity of the resulting molecules. The development of diastereoselective methods for the synthesis of polysubstituted piperidines further underscores the potential of this scaffold in creating complex molecular architectures. nih.gov

Applications in Catalysis Research (e.g., as Ligands or Additives)

While specific applications of this compound in catalysis are not extensively reported, its structural features suggest potential uses as a ligand or an additive in catalytic processes. The nitrogen atom of the piperidine ring and the nitrile group can both coordinate to metal centers, making it a potential bidentate ligand for various transition metal catalysts.

The development of catalysts for asymmetric synthesis is a major focus in modern chemistry. Chiral derivatives of this compound could be synthesized and evaluated as ligands in a range of catalytic transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the phenyl ring or the piperidine nucleus, allowing for the optimization of catalyst performance. The use of piperidine-based structures in catalysis is an active area of research, with applications in various chemical transformations. emanresearch.org

Advancements in Piperidine Chemistry Facilitated by Studies on this compound

Although direct studies on this compound are limited, research on the broader class of α-cyano amines has significantly advanced the field of piperidine chemistry. The unique reactivity of the α-amino nitrile moiety has been exploited in the development of novel synthetic methodologies. rsc.org

For example, the ability of α-cyano amines to act as masked iminium ions has been utilized in various synthetic strategies. This has allowed for the development of new methods for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position of the piperidine ring. Furthermore, the study of the stereoselective reactions of cyclic α-amino nitriles has contributed to a deeper understanding of the factors that control the stereochemical outcome of reactions involving piperidine derivatives.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-Phenylpiperidine-2-carbonitrile?

  • Methodological Answer : Synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, piperidine derivatives can be synthesized via cyclization of nitrile-containing precursors under acidic or basic conditions. Key steps include:
  • Cyano group introduction : Use of Knoevenagel condensation or nucleophilic cyanide substitution (e.g., NaCN in DMF) to install the carbonitrile group.
  • Piperidine ring formation : Cyclization via intramolecular amidation or alkylation, monitored by TLC or HPLC for intermediate validation .
  • Phenyl group incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation for aryl attachment, requiring inert conditions (e.g., argon atmosphere) and Pd catalysts .
    Characterization via 1H^1H/13C^{13}C-NMR and IR spectroscopy is critical to confirm structural integrity and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm; aromatic protons at δ 7.0–7.5 ppm). 13C^{13}C-NMR confirms the carbonitrile group (C≡N signal at ~115–120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion for C12_{12}H13_{13}N2_2, expected m/z 185.1080) .
  • Infrared (IR) Spectroscopy : Detects nitrile stretching vibrations (~2200–2260 cm1^{-1}) and aromatic C-H bonds (~3000–3100 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions in pharmacological data (e.g., conflicting IC50_{50} values) require:
  • Standardized Assay Conditions : Ensure uniform protocols (e.g., cell lines, incubation times, solvent controls) to minimize variability. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
  • Structural Confirmation : Re-examine compound purity via HPLC and crystallography. Impurities (e.g., regioisomers) can skew activity data .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or systemic biases .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound analogs?

  • Methodological Answer : SAR studies should focus on systematic modifications:
  • Core Modifications : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO2_2 or -CF3_3) to assess electronic effects on receptor binding.
  • Piperidine Ring Alterations : Test saturation (e.g., tetrahydropyridine vs. piperidine) or N-alkylation to probe steric and conformational impacts .
  • Cyanide Replacement : Substitute -CN with bioisosteres (e.g., -COCH3_3, -SO2_2NH2_2) to evaluate pharmacophore requirements.
    Use computational tools (e.g., molecular docking, QSAR models) to predict binding affinities and prioritize synthetic targets .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to rigorous safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .
  • Waste Management : Segregate nitrile-containing waste in labeled containers for incineration by certified hazardous waste handlers .
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain SDS documentation accessible .

Data Analysis and Validation

Q. How should researchers validate computational predictions (e.g., DFT calculations) for this compound’s electronic properties?

  • Methodological Answer : Validate computational models via:
  • Experimental Correlates : Compare predicted dipole moments or HOMO-LUMO gaps with experimental data from UV-Vis spectroscopy or cyclic voltammetry .
  • Crystallographic Data : Use X-ray diffraction to confirm bond lengths/angles and assess alignment with DFT-optimized geometries .
  • Cross-Method Consistency : Replicate calculations using multiple software (e.g., Gaussian, ORCA) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Phenylpiperidine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidine-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.